molecular formula C16H16N2O4 B4013840 N-(anilinocarbonyl)tyrosine

N-(anilinocarbonyl)tyrosine

Cat. No.: B4013840
M. Wt: 300.31 g/mol
InChI Key: RBZBYAASZSNZCI-UHFFFAOYSA-N
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Description

N-(Anilinocarbonyl)tyrosine is a synthetic organic compound hypothesized to consist of a tyrosine backbone modified by an anilinocarbonyl group (–NH–C(O)–C₆H₅) attached to its amino group. The anilinocarbonyl group is known to enhance chemical reactivity and biological targeting, while the tyrosine moiety offers a phenolic hydroxyl group for hydrogen bonding and redox activity.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-(phenylcarbamoylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-13-8-6-11(7-9-13)10-14(15(20)21)18-16(22)17-12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H,20,21)(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZBYAASZSNZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Anilinocarbonyl)alanine

  • Structure: C₁₀H₁₂N₂O₃; alanine backbone with an anilinocarbonyl group .
  • Key Features :
    • Exhibits oxidation/reduction reactions due to the carbonyl group .
    • Used in peptide synthesis and enzyme interaction studies .

N-Acetyl-L-tyrosine

  • Structure: C₁₁H₁₃NO₄; acetylated tyrosine with improved solubility .
  • Key Features: Acts as a tyrosine reservoir in protein synthesis . Demonstrates antioxidant activity via phenolic –OH group .
  • Contrast: Unlike N-(anilinocarbonyl)tyrosine, the acetyl group is less reactive but enhances bioavailability .

N-{4-[(Anilinocarbonyl)amino]-2-methylphenyl}benzamide

  • Structure: Aromatic amide with an anilinocarbonyl side chain .
  • Key Features: Selective cytotoxicity in renal carcinoma cells via targeted enzyme inhibition .
  • Contrast : The benzamide core and methylphenyl group confer distinct target specificity compared to tyrosine-based analogs .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Biological Activities
This compound* C₁₆H₁₅N₂O₄ 299.30 Phenolic –OH, anilinocarbonyl Hypothesized enzyme inhibition, redox activity
N-(Anilinocarbonyl)alanine C₁₀H₁₂N₂O₃ 208.22 Amide, anilinocarbonyl Peptide synthesis, enzyme substrate
N-Acetyl-L-tyrosine C₁₁H₁₃NO₄ 223.23 Acetyl, phenolic –OH Antioxidant, metabolic precursor
N-{4-[(Anilinocarbonyl)amino]-2-methylphenyl}benzamide C₂₁H₂₀N₃O₂ 346.41 Benzamide, anilinocarbonyl Anticancer, enzyme inhibition

*Hypothetical structure inferred from analogs.

Mechanistic and Functional Comparisons

  • Reactivity: Anilinocarbonyl Group: Facilitates nucleophilic substitution and hydrogen bonding, as seen in N-(anilinocarbonyl)alanine’s role in enzyme interactions . Phenolic –OH (Tyrosine): Enables antioxidant activity, absent in non-tyrosine analogs like N-(anilinocarbonyl)alanine .
  • Biological Targets: Tyrosine derivatives (e.g., N-acetyl-L-tyrosine) interact with metabolic enzymes like aldose reductase . Anilinocarbonyl-containing compounds (e.g., N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide) target specific oncogenic pathways .

Research Implications and Limitations

  • Drug Design: Combining tyrosine’s redox activity with anilinocarbonyl’s targeting capability.
  • Material Science : Enhanced polymer stability via aromatic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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